

Iriflophenone-3-C-beta-glucoside CAS number and molecular formula.

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Compound of Interest

Compound Name: *Iriflophenone-3-C-beta-flucoside*

Cat. No.: B190445

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In-Depth Technical Guide to Iriflophenone-3-C-beta-glucoside

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Parameter	Value	Reference
CAS Number	104669-02-5	[1][2]
Molecular Formula	C ₁₉ H ₂₀ O ₁₀	[1][2]
Molecular Weight	408.36 g/mol	[1]
Synonyms	Iriflophenone 3-C-β-D-glucopyranoside, (3-β-D-Glucopyranosyl-2,4,6-trihydroxyphenyl)(4-hydroxyphenyl)methanone	[1][2]

Abstract

Iriflophenone-3-C-beta-glucoside is a naturally occurring benzophenone C-glucoside found in various medicinal plants, including *Cyclopia genistoides*, *Aquilaria sinensis*, and *Dryopteris ramosa*. [3][4][5] This compound has garnered significant scientific interest due to its diverse

pharmacological activities. Pre-clinical studies have demonstrated its potential as an anti-diabetic, antioxidant, anti-inflammatory, and antimicrobial agent. Its anti-diabetic effects are primarily attributed to the inhibition of α -glucosidase and the enhancement of glucose uptake into adipocytes.[4][6] As an antioxidant, it effectively scavenges ABTS and peroxy radicals.[3] Furthermore, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.[3] This guide provides a comprehensive overview of the available technical data on Iriflophenone-3-C-beta-glucoside, including its biological activities, experimental protocols, and known signaling pathways.

Quantitative Biological Activity

The biological activities of Iriflophenone-3-C-beta-glucoside have been quantified in several studies, highlighting its potential therapeutic applications.

Biological Activity	Assay	Key Findings	Reference
Anti-Diabetic	α -Glucosidase Inhibition	Stronger inhibition than acarbose (positive control).	[4]
Glucose Uptake (in rat adipocytes)	153.3% increase at 0.25 μ M; 154.6% increase at 2.5 μ M.	[6]	
In vivo Blood Glucose Lowering (STZ-induced diabetic mice)	46.4% reduction in fasting blood glucose.	[6]	
Antioxidant	Radical Scavenging	Scavenges ABTS and peroxy radicals; no activity against DPPH.	[3]
Antimicrobial	Minimum Inhibitory Concentration (MIC)	Strong potential against <i>Klebsiella pneumoniae</i> , <i>Staphylococcus aureus</i> , and <i>Escherichia coli</i> .	[3]
Anti-inflammatory	Cytokine Inhibition	Strong inhibition of IL-1 α and IL-8; inhibition of nitric oxide (NO).	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols relevant to the study of Iriflophenone-3-C-beta-glucoside.

Protocol 1: α -Glucosidase Inhibition Assay

This assay is fundamental in screening for potential anti-diabetic compounds that act by delaying carbohydrate digestion.

Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl- α -D-glucopyranoside (pNPG) upon enzymatic action by α -glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG)
- Iriflophenone-3-C-beta-glucoside (test compound)
- Acarbose (positive control)
- 0.1 M Phosphate buffer (pH 6.8)
- 0.1 M Sodium carbonate (Na_2CO_3) solution
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare stock solutions of the test compound and acarbose in DMSO. Further dilute to desired concentrations using the phosphate buffer.
- In a 96-well plate, add 20 μL of the test compound solution or positive control.
- Add 50 μL of the α -glucosidase enzyme solution (0.5 U/mL in phosphate buffer) to each well.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 20 μL of pNPG solution (1 mM in phosphate buffer) to each well.

- Incubate the plate at 37°C for another 15 minutes.
- Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
- Measure the absorbance of the p-nitrophenol at 405 nm using a microplate reader.
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 Where Abscontrol is the absorbance of the reaction without an inhibitor and Abssample is the absorbance with the test compound.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Glucose Uptake Assay in Adipocytes

This in vitro assay is used to assess the effect of compounds on glucose transport into fat cells, a key process in maintaining glucose homeostasis.

Principle: The uptake of radiolabeled 2-deoxy-D-glucose (a glucose analog that is transported and phosphorylated but not further metabolized) into differentiated adipocytes is measured in the presence and absence of the test compound.

Materials:

- Differentiated rat adipocytes
- Krebs-Ringer bicarbonate buffer (KRBB)
- Insulin (positive control)
- Iriflophenone-3-C-beta-glucoside (test compound)
- ¹⁴C-labeled 2-deoxy-D-glucose (¹⁴C-2-DG)
- Cytochalasin B (inhibitor of glucose transport)
- Scintillation cocktail and liquid scintillation analyzer

Procedure:

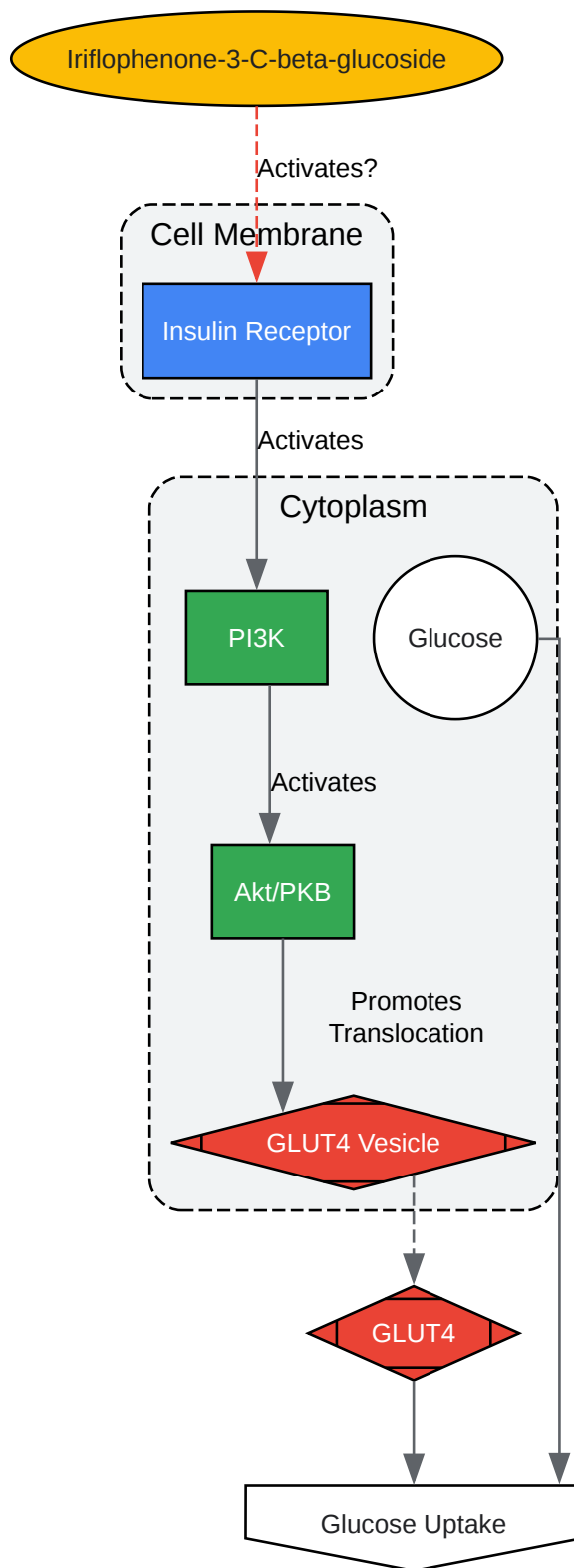
- Prepare a suspension of isolated rat adipocytes.
- In microtubes, mix 200 μL of the cell suspension with 50 μL of KRBB (without glucose) and incubate at 37°C for 15 minutes in a shaking water bath.
- Add 50 μL of the test compound solution (to achieve final concentrations of 0.25, 2.45, 12.2, and 24.5 μM) or insulin (final concentration of 1.5 nM) to the respective tubes.
- Initiate glucose uptake by adding 50 μL of ^{14}C -2-DG (0.4 $\mu\text{Ci/mL}$ in 1.11 mM glucose in KRBB).
- After incubating at 37°C for 15 minutes, terminate the reaction by adding 10 μL of 20 μM cytochalasin B and incubating at 4°C for 10 minutes.
- Wash the cells three times with cold KRBB (without glucose) and filter through microfiber filters.
- Place the filters in scintillation vials with a scintillation cocktail.
- Measure the radioactivity using a liquid scintillation analyzer.
- Correct for non-specific uptake by subtracting the values from a control group treated with cytochalasin B.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of Iriflophenone-3-C-beta-glucoside are still under investigation, its biological activities suggest modulation of key signaling pathways.

Glucose Uptake and Insulin Signaling

The enhancement of glucose uptake in adipocytes by Iriflophenone-3-C-beta-glucoside suggests an insulin-mimetic effect, likely involving the PI3K/Akt signaling pathway, which is a central regulator of glucose transporter 4 (GLUT4) translocation to the plasma membrane. In this proposed pathway, the compound may promote the phosphorylation and activation of key proteins, leading to the mobilization of GLUT4-containing vesicles to the cell surface, thereby increasing glucose entry into the cell.

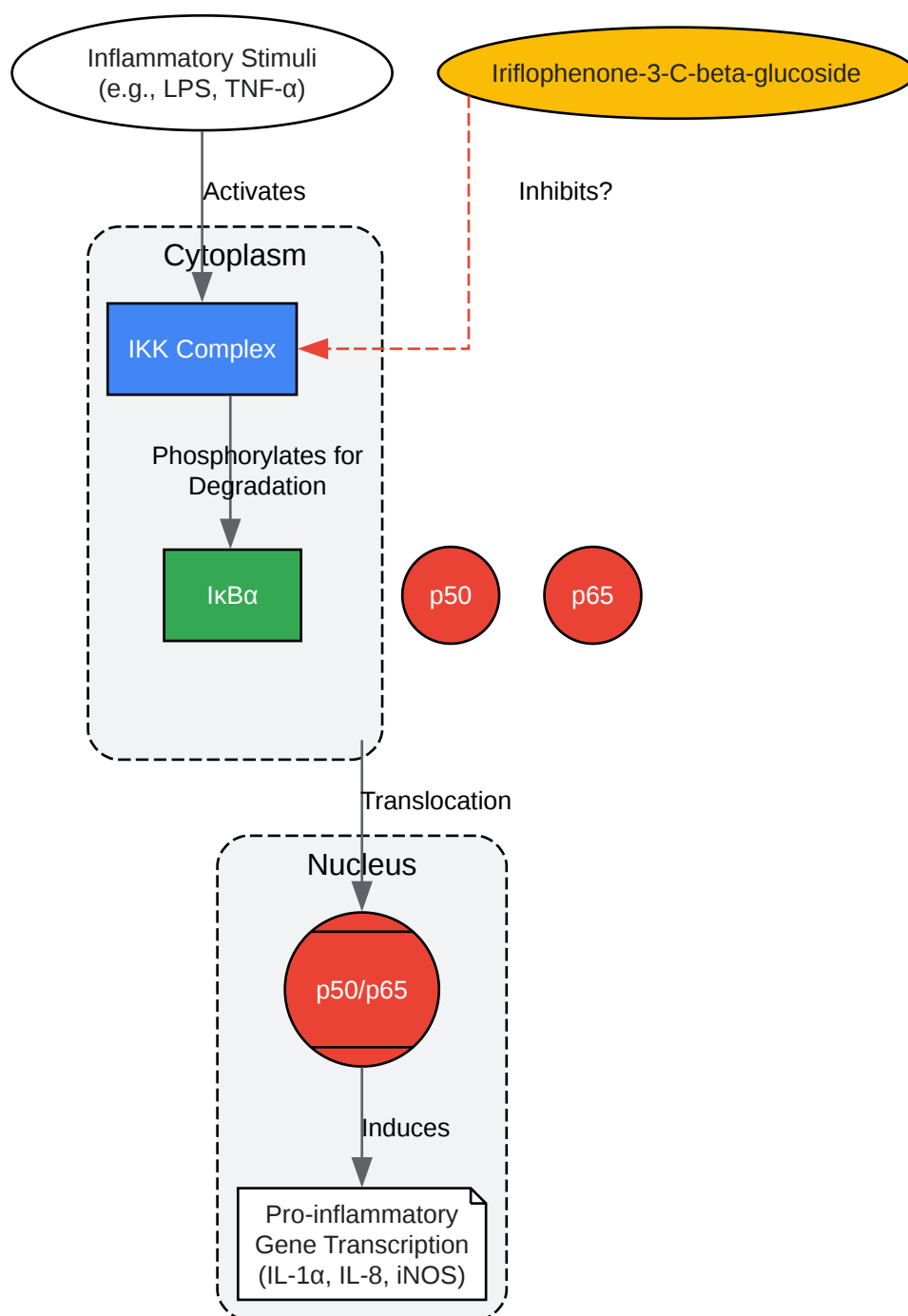


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Caption: Proposed mechanism for enhanced glucose uptake via the PI3K/Akt pathway.

Anti-inflammatory Action and NF- κ B Pathway

The inhibition of pro-inflammatory cytokines such as IL-1 α and IL-8, along with NO, strongly suggests that Iriflophenone-3-C-beta-glucoside may exert its anti-inflammatory effects by inhibiting the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a master regulator of the inflammatory response. It is hypothesized that the compound interferes with the activation of the IKK complex, thereby preventing the degradation of I κ B α and the subsequent translocation of the p65/p50 NF- κ B dimer to the nucleus, which would otherwise initiate the transcription of pro-inflammatory genes.



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Caption: Postulated inhibition of the NF-κB inflammatory signaling pathway.

Conclusion

Iriflophenone-3-C-beta-glucoside is a promising bioactive compound with a multifaceted pharmacological profile. Its significant anti-diabetic and anti-inflammatory activities, supported by in vitro and in vivo data, make it a compelling candidate for further research and development. The elucidation of its precise mechanisms of action within the PI3K/Akt and NF- κ B signaling pathways will be critical in advancing its potential as a therapeutic agent. This guide provides a foundational resource for researchers aiming to explore the full potential of this natural product.

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